molecular formula C12H10F2N2 B15067671 (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine CAS No. 1346692-25-8

(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B15067671
CAS No.: 1346692-25-8
M. Wt: 220.22 g/mol
InChI Key: MFEGFGGTBNYJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine: is a chemical compound with the molecular formula C12H10F2N2 and a molecular weight of 220.22 g/mol . This compound features a pyridine ring substituted with a methanamine group and two fluorine atoms on the phenyl ring. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the difluorophenyl group reacts with a halogenated pyridine.

    Methanamine Substitution:

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism of action of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

1346692-25-8

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

[5-(2,5-difluorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H10F2N2/c13-10-1-2-12(14)11(4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2

InChI Key

MFEGFGGTBNYJMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=CC(=C2)CN)F

Origin of Product

United States

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